2H-Imidazo[2,1-b][1,3,5]oxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Imidazo[2,1-b][1,3,5]oxadiazine: is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Imidazo[2,1-b][1,3,5]oxadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole derivatives with oxadiazine precursors in the presence of a base such as pyridine . The reaction conditions often require controlled temperatures and the use of solvents like dioxane to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2H-Imidazo[2,1-b][1,3,5]oxadiazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of oxadiazine N-oxides.
Reduction: Formation of reduced imidazo-oxadiazine derivatives.
Substitution: Formation of substituted imidazo-oxadiazine compounds.
Wissenschaftliche Forschungsanwendungen
2H-Imidazo[2,1-b][1,3,5]oxadiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including electroluminescent materials for OLED devices
Wirkmechanismus
The mechanism of action of 2H-Imidazo[2,1-b][1,3,5]oxadiazine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-substrate interactions or disruption of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- Imidazo[2,1-b][1,3]thiazines
- Imidazo[1,2-a]pyridines
- Benzimidazoles
Comparison: 2H-Imidazo[2,1-b][1,3,5]oxadiazine is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, which imparts distinct chemical properties compared to similar compounds. For example, imidazo[2,1-b][1,3]thiazines contain sulfur instead of oxygen, leading to different reactivity and biological activity .
Eigenschaften
CAS-Nummer |
301676-88-0 |
---|---|
Molekularformel |
C5H5N3O |
Molekulargewicht |
123.11 g/mol |
IUPAC-Name |
2H-imidazo[2,1-b][1,3,5]oxadiazine |
InChI |
InChI=1S/C5H5N3O/c1-2-8-3-6-4-9-5(8)7-1/h1-3H,4H2 |
InChI-Schlüssel |
ZCXQIACHZYDAFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1N=CN2C=CN=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.